molecular formula C7H11N3 B13152388 N,N,5-trimethylpyrazin-2-amine

N,N,5-trimethylpyrazin-2-amine

Cat. No.: B13152388
M. Wt: 137.18 g/mol
InChI Key: TVSOATCATAKLER-UHFFFAOYSA-N
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Description

N,N,5-trimethylpyrazin-2-amine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes three methyl groups and an amine group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-trimethylpyrazin-2-amine typically involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The reaction conditions include the use of anhydrous ethyl alcohol as a solvent and a condensation reaction temperature of -5°C . The process involves the formation of intermediate compounds, which are then converted to the final product through further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel and controlled reaction conditions ensures high yield and purity of the compound. The process is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,5-trimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methyl groups and amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions include pyrazine oxides, amine derivatives, and substituted pyrazines. These products have diverse applications in different fields.

Scientific Research Applications

N,N,5-trimethylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,5-trimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,5-trimethylpyrazin-2-amine include:

  • 2,3,5-trimethylpyrazine
  • 2,3,6-trimethylpyrazine
  • 5-methylpyrazin-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,N,5-trimethylpyrazin-2-amine

InChI

InChI=1S/C7H11N3/c1-6-4-9-7(5-8-6)10(2)3/h4-5H,1-3H3

InChI Key

TVSOATCATAKLER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)N(C)C

Origin of Product

United States

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